molecular formula C18H10N2O2 B12814892 Pyrazino(1,2-a;4,5-a')diindole-6,13-dione CAS No. 58881-41-7

Pyrazino(1,2-a;4,5-a')diindole-6,13-dione

Cat. No.: B12814892
CAS No.: 58881-41-7
M. Wt: 286.3 g/mol
InChI Key: KVIOIFKWKBDGAV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazino(1,2-a;4,5-a’)diindole-6,13-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as indole derivatives can be reacted with pyrazine derivatives in the presence of a strong acid catalyst to facilitate ring closure and formation of the desired compound. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Pyrazino(1,2-a;4,5-a’)diindole-6,13-dione may utilize continuous flow reactors to enhance yield and purity. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of automated systems can improve scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pyrazino(1,2-a;4,5-a’)diindole-6,13-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogens or

Properties

CAS No.

58881-41-7

Molecular Formula

C18H10N2O2

Molecular Weight

286.3 g/mol

IUPAC Name

3,13-diazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione

InChI

InChI=1S/C18H10N2O2/c21-17-15-9-11-5-1-3-7-13(11)19(15)18(22)16-10-12-6-2-4-8-14(12)20(16)17/h1-10H

InChI Key

KVIOIFKWKBDGAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3N2C(=O)C4=CC5=CC=CC=C5N4C3=O

Origin of Product

United States

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